N'-[3-(dimethylamino)propyl]-N'-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N-dimethylpropane-1,3-diamine
Overview
Description
N’-[3-(dimethylamino)propyl]-N’-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N-dimethylpropane-1,3-diamine is a complex organic compound with a unique structure that includes both dimethylamino and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(dimethylamino)propyl]-N’-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N-dimethylpropane-1,3-diamine typically involves multiple steps. One common method involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile, followed by hydrogenation to yield dimethylaminopropylamine . This intermediate can then be further reacted with appropriate reagents to introduce the methoxyphenyl and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(dimethylamino)propyl]-N’-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N’-[3-(dimethylamino)propyl]-N’-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N-dimethylpropane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism by which N’-[3-(dimethylamino)propyl]-N’-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N-dimethylpropane-1,3-diamine exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino and methoxyphenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A related compound with similar structural features but lacking the methoxyphenyl group.
3-(Dimethylamino)-1-propylamine: Another similar compound used in various chemical applications.
Uniqueness
N’-[3-(dimethylamino)propyl]-N’-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N-dimethylpropane-1,3-diamine is unique due to the presence of both dimethylamino and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N'-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N-dimethylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O/c1-21(2)14-9-17-23(18-10-15-22(3)4)16-8-12-19-11-6-7-13-20(19)24-5/h6-8,11-13H,9-10,14-18H2,1-5H3/b12-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLCQCIXYNRFJB-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC=CC1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN(CCCN(C)C)C/C=C/C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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